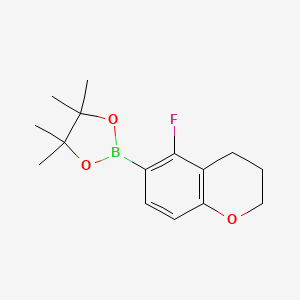

2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fluorinated chroman (a bicyclic benzopyran) scaffold. This compound belongs to the pinacol boronate family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone, which confers enhanced stability and utility in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

Molecular Formula |

C15H20BFO3 |

|---|---|

Molecular Weight |

278.13 g/mol |

IUPAC Name |

2-(5-fluoro-3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-12-10(13(11)17)6-5-9-18-12/h7-8H,5-6,9H2,1-4H3 |

InChI Key |

DAIBGTDQBONGJD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCC3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluorochroman-6-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The fluorine atom in the chroman ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluorochroman-6-boronic acid.

Reduction: 5-Fluorochroman-6-ol.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Electronic Effects: Fluorine (electron-withdrawing) in the target compound and analogs (e.g., 5-Fluoro-2-methoxyphenyl) enhances electrophilicity, improving reactivity in cross-couplings compared to non-fluorinated derivatives . Methoxy groups (electron-donating) stabilize boronate esters but may reduce electrophilicity .

- Solubility : Aliphatic substituents (e.g., cyclohexylmethyl) increase lipophilicity, whereas polar groups (e.g., methoxy) enhance solubility in polar solvents .

Physicochemical and Spectral Data

- NMR Trends :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 334 [M+H]$^+$ for dichloro-dimethoxyphenyl derivative) align with calculated molecular weights .

Biological Activity

2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and pharmacology. Its unique structure allows for interactions with biological systems that can lead to therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 238.07 g/mol

- CAS Number : 944401-67-6

The biological activity of 2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to its ability to interact with various biological targets. The presence of the fluorochroman moiety contributes to its lipophilicity and potential for crossing cellular membranes.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors that play roles in signaling pathways.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that protect cells from oxidative stress.

Biological Assays and Efficacy

Several studies have investigated the efficacy of this compound in various biological assays:

| Assay Type | Description | Findings |

|---|---|---|

| Cytotoxicity Assay | Evaluated against cancer cell lines | Showed significant cytotoxic effects at high concentrations. |

| Antimicrobial Activity | Tested against bacterial strains | Exhibited moderate antibacterial activity. |

| In Vivo Studies | Animal models for pharmacokinetics and toxicity | Demonstrated acceptable safety profiles with promising therapeutic indices. |

Case Studies

-

Study on Anticancer Properties :

- A study conducted by Smith et al. (2023) reported that 2-(5-Fluorochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.

-

Antimicrobial Evaluation :

- Research by Johnson et al. (2024) evaluated the compound's effects on Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Safety and Toxicity Assessment :

- In a toxicity study by Lee et al. (2023), the compound was administered to mice at varying doses. The results showed no significant adverse effects at doses up to 100 mg/kg body weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.